Buparlisib
Overview
Description
Buparlisib, also known as AN2025 and BKM120, is an experimental anti-cancer medication . It is a small molecule orally-available pan-class I phosphoinositide 3-kinase (PI3K) inhibitor . This compound belongs to the class of organic compounds known as pyridinylpyrimidines .
Synthesis Analysis
Buparlisib is a brain penetrable pan-PI3K inhibitor . It has been reported that it has excellent brain penetration that is unaffected by efflux transporters at the blood-brain barrier, complete oral bioavailability, and efficient intracranial target inhibition at clinically achievable plasma concentrations .Molecular Structure Analysis
Buparlisib is a member of the 2,6-dimorpholinopyrimidine-derived family of compounds . It selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) .Chemical Reactions Analysis
Buparlisib selectively inhibits four isomers of PI3K, PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ, by competitively binding the lipid kinase domain on adenosine 5’-triphosphate (ATP) . It serves an important role in inhibiting proliferation, promoting apoptosis, and blocking angiogenesis, predominantly by antagonizing the PI3K/AKT pathway .Physical And Chemical Properties Analysis
Buparlisib has a molecular formula of C18H21F3N6O2 and a molecular weight of 410.4 g/mol . It is a member of morpholines, an aminopyrimidine, an aminopyridine, and an organofluorine compound .Scientific Research Applications
Antitumor Activity in Breast Cancer
Buparlisib, a potent inhibitor of all class I phosphoinositide-3-kinases, has demonstrated significant antitumor activity against estrogen receptor-positive breast cancer cell lines and xenografts. A study by Mayer et al. (2014) found that the combination of buparlisib and letrozole was safe, with manageable toxicities, and showed clinical activity independent of PIK3CA mutation status in patients with metastatic ER-positive breast cancer (Mayer et al., 2014). Sirohi, Rastogi, and Dawood (2015) also noted that buparlisib has shown promising results in clinical trials for breast cancer treatment, though approval for regular use requires further randomized trials (Sirohi, Rastogi, & Dawood, 2015).
Combination Therapy in Solid Tumors
In a study involving Japanese patients with advanced solid tumors, Ando et al. (2014) observed that buparlisib had a manageable safety profile and showed preliminary antitumor activity. This suggests its potential for use in future studies involving patients with various solid tumors (Ando et al., 2014).
Impact on PI3K and Tubulin Inhibition
Research by Bohnacker et al. (2017) on BKM120 (buparlisib) revealed its dual activity as both a PI3K and tubulin inhibitor. This study highlighted concerns over BKM120's generally accepted mode of action and suggested a mechanistic basis for the next generation of PI3K inhibitors with improved safety profiles (Bohnacker et al., 2017).
Inhibitory Effects on Aldo-Keto Reductase 1C3
Buparlisib has been identified as an inhibitor of aldo-keto reductase 1C3, a key enzyme in the metabolism of daunorubicin, a chemotherapy drug. Bukum et al. (2019) found that this inhibitory effect of buparlisib might improve the therapeutic efficacy and safety of daunorubicin by preventing its metabolism (Bukum et al., 2019).
Applications in Various Cancers
Studies have shown the efficacy of buparlisib in different types of cancer. For instance, in head and neck squamous cell carcinoma, buparlisib demonstrated clinical effects with a manageable safety profile in phase II clinical trials (Xing, Yang, Gu, & Yi, 2021). Additionally, buparlisib has been evaluated in combination with other cancer treatments, such as cetuximab and radiotherapy, for its effects on head and neck cancer (Bozec et al., 2017).
Vitamin C Combination in Breast Cancer Treatment
A study by Mustafi et al. (2021) indicated that vitamin C, combined with buparlisib, could enhance the therapeutic outcome and reduce the dosage required in treating triple-negative breast cancer. This combination was shown to be effective in inhibiting tumor growth and blocking metastasis in mice (Mustafi et al., 2021).
Applications in Glioblastoma and Chronic Lymphocytic Leukemia
Buparlisib has also been tested in recurrent glioblastoma, exhibiting minimal efficacy as a single agent but was well-tolerated, indicating its potential for combination therapies (Wen et al., 2014). Similarly, a phase II trial in patients with relapsed and refractory chronic lymphocytic leukemia showed a partial response rate of 46% with buparlisib, suggesting its potential as a treatment option (Assouline et al., 2020).
Future Directions
Buparlisib is still under investigation as a potential treatment for head and neck squamous cell carcinoma (HNSCC) in the ongoing phase III trial BURAN . The results are expected for December 2022 . It is also being studied for its clinical effect in patients with solid tumors and hematological malignancies .
properties
IUPAC Name |
5-(2,6-dimorpholin-4-ylpyrimidin-4-yl)-4-(trifluoromethyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O2/c19-18(20,21)13-9-15(22)23-11-12(13)14-10-16(26-1-5-28-6-2-26)25-17(24-14)27-3-7-29-8-4-27/h9-11H,1-8H2,(H2,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWHUFRVAEUJCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=C2)C3=CN=C(C=C3C(F)(F)F)N)N4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50241486 | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Buparlisib | |
CAS RN |
944396-07-0 | |
Record name | Buparlisib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944396-07-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Buparlisib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944396070 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Buparlisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11666 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Buparlisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50241486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-5-(2,6-DIMORPHOLINOPYRIMIDIN-4-YL)-4-(TRIFLUOROMETHYL)PYRIDIN-2-YL)ACETAMIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BUPARLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ZM2Z182GD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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